2-Ethyl-6-methylaniline-d13

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-6-methylaniline-d13 is a deuterated form of 6-ethyl-o-toluidine, which is a chemical compound used in various industrial and research applications. The compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study chemical reactions and mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethyl-6-methylaniline-d13 can be synthesized through the alkylation of o-toluidine with ethylene in the presence of a catalyst . The reaction typically involves high-pressure conditions to facilitate the ortho-alkylation process. The consumption of raw materials per ton of product includes 990 kg of o-toluidine (99%), 330 kg of ethylene (99%), 15 kg of catalyst (99.5%), and 30 m³ of nitrogen (99%) .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to maintain the high-pressure conditions required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-6-methylaniline-d13 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated and sulfonated derivatives.

Aplicaciones Científicas De Investigación

2-Ethyl-6-methylaniline-d13 is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Ethyl-6-methylaniline-d13 involves its interaction with various molecular targets. The compound can neutralize acids in exothermic reactions to form salts and water . It may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, generating hydrogen in combination with strong reducing agents .

Comparación Con Compuestos Similares

Similar Compounds

o-Toluidine: An isomer of toluidine with a methyl group at the ortho position.

m-Toluidine: An isomer with a methyl group at the meta position.

p-Toluidine: An isomer with a methyl group at the para position.

Uniqueness

2-Ethyl-6-methylaniline-d13 is unique due to the presence of the ethyl group at the ortho position and the deuterium isotope, which makes it particularly useful in tracing and studying chemical reactions. The deuterium labeling provides insights into reaction mechanisms that are not possible with non-deuterated compounds.

Actividad Biológica

2-Ethyl-6-methylaniline-d13 is a deuterated derivative of 2-Ethyl-6-methylaniline, which is an aromatic amine used in various chemical and biological applications. The incorporation of deuterium enhances the compound's stability and can influence its biological activity due to isotope effects. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

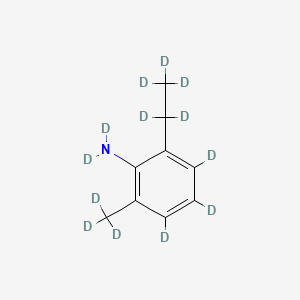

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H13N (deuterated)

- CAS Number : 1219794-93-0

The presence of the ethyl and methyl groups on the aniline ring contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-Ethyl-6-methylaniline exhibit antimicrobial properties. These properties are thought to arise from their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

- Anticancer Potential : Research indicates that aromatic amines can have antiproliferative effects on various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest .

- Neuropharmacological Effects : Some studies have suggested that derivatives of anilines may interact with neurotransmitter systems, potentially influencing neuronal signaling pathways .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism and neurotransmitter degradation .

- Cell Cycle Modulation : Evidence indicates that compounds in this class can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethylpyridazin-3(2H)-one | H1299 (NSCLC) | 0.13 | Apoptosis induction via ROS generation |

| N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters | Sk-Mel-28 (Melanoma) | 1.10 | Cell cycle arrest and apoptosis |

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of aromatic amines, including derivatives like this compound. These investigations aim to identify specific functional groups that enhance biological activity while minimizing toxicity.

In one notable study, compounds structurally similar to 2-Ethyl-6-methylaniline were synthesized and evaluated for their anticancer properties against various cell lines, revealing significant antiproliferative effects linked to their ability to induce oxidative stress within cells .

Propiedades

IUPAC Name |

N,N,3,4,5-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3/i1D3,2D3,3D2,4D,5D,6D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKJJNCIILLRP-XDOZOYCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.